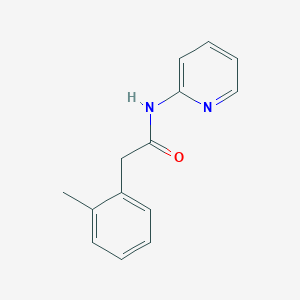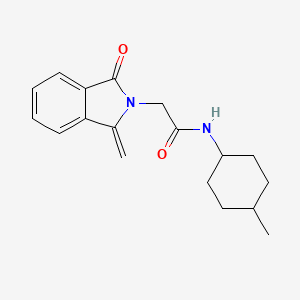
2-(2-methylphenyl)-N-pyridin-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-N-pyridin-2-ylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a pyridine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenyl)-N-pyridin-2-ylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(2-methylphenyl)-N-pyridin-2-ylacetamide has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. 2-(2-methylphenyl)-N-pyridin-2-ylacetamide has also been reported to bind to the mu opioid receptor, which is involved in the modulation of pain.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-pyridin-2-ylacetamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. 2-(2-methylphenyl)-N-pyridin-2-ylacetamide has also been reported to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methylphenyl)-N-pyridin-2-ylacetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 2-(2-methylphenyl)-N-pyridin-2-ylacetamide has some limitations, including its poor solubility in water, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-methylphenyl)-N-pyridin-2-ylacetamide, including the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery, and the elucidation of its mechanism of action. Additionally, the use of 2-(2-methylphenyl)-N-pyridin-2-ylacetamide in the development of new materials and analytical methods should be explored further.
Conclusion:
In conclusion, 2-(2-methylphenyl)-N-pyridin-2-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2-methylphenyl)-N-pyridin-2-ylacetamide in various fields.
Synthesemethoden
2-(2-methylphenyl)-N-pyridin-2-ylacetamide can be synthesized using various methods, including the reaction of 2-methylphenylhydrazine with ethyl 2-bromoacetate, followed by cyclization with 2-bromopyridine. Another method involves the reaction of 2-methylphenylhydrazine with 2-pyridinecarboxylic acid, followed by acetylation with acetic anhydride. These methods have been reported to yield 2-(2-methylphenyl)-N-pyridin-2-ylacetamide in good yields.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenyl)-N-pyridin-2-ylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-(2-methylphenyl)-N-pyridin-2-ylacetamide has been reported to exhibit anticancer, anti-inflammatory, and analgesic activities. In materials science, 2-(2-methylphenyl)-N-pyridin-2-ylacetamide has been used as a building block in the synthesis of metal-organic frameworks. In analytical chemistry, 2-(2-methylphenyl)-N-pyridin-2-ylacetamide has been used as a derivatizing agent for the determination of drugs in biological samples.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-6-2-3-7-12(11)10-14(17)16-13-8-4-5-9-15-13/h2-9H,10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPIYPJQCMYQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N-pyridin-2-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)




![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)



![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)
